Spiro[4.7]dodecan-1-one
Overview
Description
Spiro[4.7]dodecan-1-one is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom. This compound has the molecular formula C₁₂H₂₀O and a molecular weight of 180.293 g/mol Spirocyclic compounds like Spiro[4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.7]dodecan-1-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the ring-closing metathesis (RCM) reaction, which involves the use of a metathesis catalyst to form the spirocyclic ring . Another approach is the intramolecular cyclization of suitable precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.7]dodecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding spirocyclic ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the carbon adjacent to the spiro center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spirocyclic carboxylic acids, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
Spiro[4.7]dodecan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism by which Spiro[4.7]dodecan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary and is often the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.7]dodecan-6-one: Another spirocyclic compound with a similar structure but differing in the position of the ketone group.
Spiro[5.6]dodecan-1-one: A spirocyclic compound with a larger ring system.
Spiro[5.6]dodecan-7-one: Similar to Spiro[5.6]dodecan-1-one but with the ketone group in a different position.
Uniqueness
Spiro[4Its distinct three-dimensional structure also contributes to its uniqueness compared to other spirocyclic compounds .
Properties
IUPAC Name |
spiro[4.7]dodecan-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-11-7-6-10-12(11)8-4-2-1-3-5-9-12/h1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKMWHYPFQMEOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CCC1)CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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